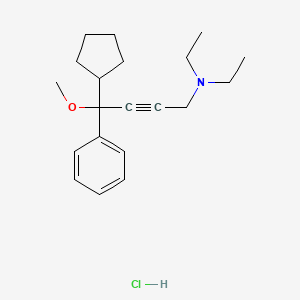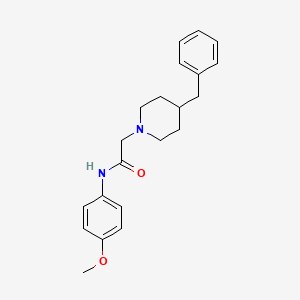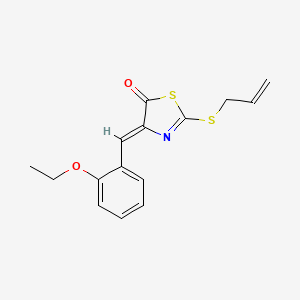
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1974 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride acts on the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and immune response. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the endocannabinoid system in a controlled manner. Additionally, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been extensively studied, which makes it a well-characterized compound for scientific research. However, one of the limitations of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Future Directions
There are several future directions for the study of (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, there is a need for the development of more selective and potent compounds that target the endocannabinoid system.
Synthesis Methods
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride is synthesized through a multistep process that involves the reaction of 4-cyclopentyl-2-butanone with methyl magnesium bromide, followed by the reaction of the resulting product with phenylacetylene and diethylamine. The final product is obtained by treating the crude reaction mixture with hydrochloric acid.
Scientific Research Applications
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been widely used in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer.
properties
IUPAC Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-4-21(5-2)17-11-16-20(22-3,19-14-9-10-15-19)18-12-7-6-8-13-18;/h6-8,12-13,19H,4-5,9-10,14-15,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJDMAUHWUDCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)

![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
![(4-{[7-(4-aminophenoxy)-2-naphthyl]oxy}phenyl)amine](/img/structure/B5183888.png)
![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)